molecular formula C20H16FN5O4 B2664089 2-(2,4-dimethoxyphenyl)-9-(2-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide CAS No. 898442-03-0

2-(2,4-dimethoxyphenyl)-9-(2-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Cat. No.: B2664089
CAS No.: 898442-03-0
M. Wt: 409.377
InChI Key: RYXRFVWECNGOBV-UHFFFAOYSA-N
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Description

2-(2,4-Dimethoxyphenyl)-9-(2-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dimethoxyphenyl)-9-(2-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide typically involves multi-step organic reactions. The starting materials often include 2,4-dimethoxybenzaldehyde and 2-fluorobenzylamine. The synthesis may proceed through the formation of intermediate compounds such as imines or amides, followed by cyclization and functional group modifications. Reaction conditions may include the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and scalable reaction conditions. The choice of solvents, reagents, and purification methods would be tailored to ensure consistent quality and compliance with regulatory standards .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dimethoxyphenyl)-9-(2-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(2,4-Dimethoxyphenyl)-9-(2-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2,4-dimethoxyphenyl)-9-(2-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or modulating their function. The pathways involved may include signal transduction, metabolic processes, or other cellular mechanisms .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Dimethoxyphenyl)-9-(2-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
  • 2,4-Dimethoxyphenyl)(2-fluorophenyl)methanone Dimethyl ether
  • 3-(3,4-Dimethoxyphenyl)-N-(2-fluorophenyl)acrylamide

Uniqueness

Compared to similar compounds, this compound stands out due to its specific combination of functional groups and structural features.

Properties

IUPAC Name

2-(2,4-dimethoxyphenyl)-9-(2-fluorophenyl)-8-oxo-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN5O4/c1-29-10-7-8-11(14(9-10)30-2)18-23-15(17(22)27)16-19(25-18)26(20(28)24-16)13-6-4-3-5-12(13)21/h3-9H,1-2H3,(H2,22,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYXRFVWECNGOBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC=CC=C4F)C(=O)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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